molecular formula C8H4BrF3N2 B6285420 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196145-98-8

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B6285420
CAS RN: 1196145-98-8
M. Wt: 265
InChI Key:
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Description

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, commonly known as 4-BTP, is a heterocyclic compound that has been widely studied due to its potential applications in various fields. It is a colorless solid with a molecular weight of 211.14 g/mol and a melting point of 75-77 °C. 4-BTP is a versatile compound with various properties, such as solubility in organic solvents, high stability, and low toxicity. This makes it an attractive compound for use in various scientific applications, such as synthesis and drug development.

Mechanism of Action

4-BTP has been shown to interact with various proteins and enzymes, such as kinases, proteases, and phosphodiesterases. It has been shown to inhibit the activity of these proteins and enzymes, thus leading to the inhibition of various physiological processes. For example, 4-BTP has been shown to inhibit the activity of protein kinase A, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BTP have been studied in various organisms, including bacteria, yeast, and mammalian cells. In bacteria, 4-BTP has been shown to inhibit the growth of various species, including Escherichia coli and Staphylococcus aureus. In yeast, 4-BTP has been shown to inhibit the growth of Saccharomyces cerevisiae. In mammalian cells, 4-BTP has been shown to inhibit the proliferation of various cell lines, including HeLa cells and A549 cells.

Advantages and Limitations for Lab Experiments

4-BTP is an attractive compound for use in laboratory experiments due to its solubility in organic solvents, high stability, and low toxicity. It is also relatively easy to synthesize, making it a convenient compound for use in various laboratory experiments. However, 4-BTP is a relatively expensive compound, making it a less attractive option for use in large-scale experiments.

Future Directions

There are a number of potential future directions for the study of 4-BTP, including the development of novel derivatives with improved properties, the exploration of new applications in drug discovery, and the investigation of its potential toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-BTP and to identify potential new targets for its activity. Finally, further research is needed to explore the potential of 4-BTP as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-BTP can be achieved through a variety of methods, including nucleophilic substitution, palladium-catalyzed reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a bromoarene with a trifluoromethylarene in the presence of a palladium catalyst and a base. This method is simple and efficient, and has been used to synthesize a variety of 4-BTP derivatives.

Scientific Research Applications

4-BTP has been widely studied in the field of medicinal chemistry due to its potential applications in drug development. It has been used as a scaffold for the synthesis of various compounds, such as inhibitors of kinases, proteases, and phosphodiesterases. It has also been used in the synthesis of various compounds with anti-inflammatory, anti-cancer, and anti-fungal activities. In addition, 4-BTP has been used in the synthesis of compounds with potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves the synthesis of the pyrrolo[2,3-b]pyridine ring system followed by the introduction of the bromine and trifluoromethyl groups.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "bromine", "trifluoromethyl iodide", "potassium carbonate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of pyrrolo[2,3-b]pyridine ring system", "a. Dissolve 2-cyanopyridine (1.0 g) and ethyl acetoacetate (1.2 g) in acetic acid (10 mL) and add potassium carbonate (1.5 g).", "b. Heat the reaction mixture at 120°C for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with water and dry it to obtain the pyrrolo[2,3-b]pyridine ring system (yield: 80%).", "Step 2: Introduction of bromine and trifluoromethyl groups", "a. Dissolve the pyrrolo[2,3-b]pyridine ring system (0.5 g) in diethyl ether (10 mL) and add bromine (0.5 mL) dropwise.", "b. Stir the reaction mixture at room temperature for 2 hours.", "c. Add trifluoromethyl iodide (0.5 mL) and sodium borohydride (0.5 g) to the reaction mixture.", "d. Stir the reaction mixture at room temperature for 4 hours.", "e. Quench the reaction by adding hydrochloric acid (1 M) dropwise until the pH is acidic.", "f. Extract the product with diethyl ether and wash the organic layer with water.", "g. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product (yield: 70%)." ] }

CAS RN

1196145-98-8

Product Name

4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265

Purity

95

Origin of Product

United States

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